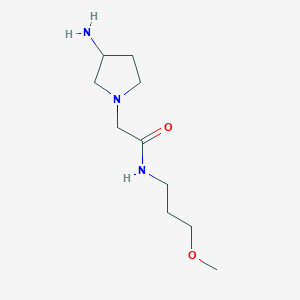![molecular formula C12H14FN3 B1468469 2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1341471-15-5](/img/structure/B1468469.png)
2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Descripción general
Descripción
2-(1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-yl)ethan-1-amine, also known as 2-FPEA, is a pyrazole derivative that has recently been studied for its potential as a therapeutic agent. 2-FPEA has a wide range of applications in the field of medicinal chemistry, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Compounds
Pyrazole derivatives, including compounds structurally related to 2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, play a crucial role in the synthesis of various heterocyclic compounds. These derivatives are valued for their reactivity and ability to serve as building blocks for a wide range of heterocycles, including imidazoles, thiazoles, and pyridines. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of diverse heterocyclic structures from a broad spectrum of precursors, highlighting their significance in the synthesis of dyes and heterocyclic compounds (Gomaa & Ali, 2020).
Role in Pharmacophore Design
Compounds structurally related to 2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine are often explored for their medicinal chemistry applications, particularly in the design of new pharmacophores for the treatment of neuropsychiatric disorders. The typical pharmacophore model includes an aromatic moiety, a cyclic amine, and a linker, which are essential for high affinity towards dopamine D2 receptors. This affinity is crucial in developing treatments for conditions such as schizophrenia and Parkinson's disease, underscoring the compound's potential in drug discovery (Jůza et al., 2022).
Environmental and Biotechnological Applications
Amine-functionalized sorbents, including those derived from or related to the compound , show promise in environmental applications, particularly in the removal of persistent organic pollutants from water. Their efficacy in adsorbing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from municipal water and wastewater is notable, relying on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This highlights the compound's relevance not only in synthetic chemistry but also in addressing environmental pollution (Ateia et al., 2019).
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting multiple pathways .
Result of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity .
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-3-1-10(2-4-12)8-16-9-11(5-6-14)7-15-16/h1-4,7,9H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKONBMNWUKDNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)







![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)